Home > Products > Screening Compounds P108560 > 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one - 132611-56-4

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Catalog Number: EVT-3091039
CAS Number: 132611-56-4
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not detailed in the provided literature, related compounds like 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones are synthesized via oxidative cyclization of 2,6-diarylpiperidin-4-one thiosemicarbazones using hydrogen peroxide []. Another study describes the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes using nitrilimines and substituted heterocyclic oximes []. Based on these examples, a potential synthetic approach for 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one could involve the reaction of a suitably substituted piperidin-4-one derivative with a phenyl-containing reagent, followed by cyclization to form the desired spirocyclic system.

Applications
  • Antimicrobial agents: A study demonstrated the antimicrobial activity of novel spiro thiazolinone heterocyclic compounds [].
  • Anticancer agents: Research has shown that spiro[4.5]decan-2-one derivatives exhibit potential as anticancer agents [].
  • Neurological disorders: Studies have explored the use of 1,3,8-triazaspiro[4.5]decan-4-one derivatives as potential therapeutic agents for neurological disorders [, ].

7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description: This class of compounds, represented by structures 1b–8b, features a series of 7,9-diaryl-substituted 1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. These were synthesized from their corresponding 2,6-diarylpiperidin-4-one thiosemicarbazones (1a–8a) via oxidative cyclization using H2O2. [, ]

Relevance: These compounds share the core 1,2,4,8-tetraazaspiro[4.5]decane system with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one. The key difference lies in the presence of aryl substituents at the 7 and 9 positions and a thione group (=S) at the 3 position instead of a phenyl group at the 2 position and an oxygen atom (=O) at the 3 position in the target compound. [, ]

6-Substituted/Unsubstituted- 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description: This series expands upon the previous entry by including compounds with potential substitutions at the 6-position of the 1,2,4,8-tetraazaspiro[4.5]decan-3-thione scaffold. []

Relevance: Similar to the previous compounds, these molecules retain the core 1,2,4,8-tetraazaspiro[4.5]decane structure but introduce the possibility of diverse substituents at the 6-position, which could be absent or include various functional groups. The target compound, 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, lacks this specific substitution point but shares the fundamental spirocyclic framework. []

1,2,4,8-tetraazaspiro[4.5]dec-2-enes

Compound Description: These compounds, denoted as 4a-r, represent a series of substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes synthesized through the reaction of hydrazonoyl halides with substituted heterocyclic oximes. []

Relevance: These compounds are structurally similar to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one as they share the 1,2,4,8-tetraazaspiro[4.5]decane core. The difference lies in the presence of a double bond at the 2-position and variations in substituents across the series. []

4-(1-(substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin- 2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one

Compound Description: This group of compounds, denoted as IV(a-h), features a 1-thia-4-azaspiro[4.5]decane-3-one moiety linked to a substituted phenyl-1H-naphtho[1,2-e][1,3]oxazine ring system. They were synthesized by reacting 4-(((substituted phenyl)(2-hydroxynaphthalen-1-yl)ethyl)amino)-1-thia-4-azaspiro[4.5]decan-3-one with formaldehyde. These compounds displayed antimicrobial activity against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis. []

Relevance: Although structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, these compounds are related through the shared presence of a spiro[4.5]decane system. They highlight the versatility of this scaffold in generating diverse chemical entities with potential biological activities. []

4- [[(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol-3-yl) acetyl] amino]-4-aza-1-thiaspiro [4.5] decan-3-ones

Compound Description: This series, encompassing structures 4a-h and 5a-h, features imidazo[2,1-b]thiazole derivatives incorporating a 4-aza-1-thiaspiro[4.5]decan-3-one moiety. They were synthesized from N2-cycloalkylidene-(6-phenyl/ 4- chlorophenylimidazo [2,1-b] thiazol-3-yl) acetic acid hydrazides through reactions with thioglycolic or thiolactic acid. These compounds exhibited notable antituberculosis activity against Mycobacterium tuberculosis H37Rv. []

Relevance: While structurally diverse, these compounds are related to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one due to the shared 4-azaspiro[4.5]decane core, emphasizing the potential of this structural motif in medicinal chemistry. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This complex molecule, referred to as compound 1 in its respective paper, acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator. It demonstrates potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). []

Relevance: While structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, this compound exhibits a related diazaspiro[4.5]decane core, highlighting the potential for this structural motif in diverse therapeutic applications. []

(5S, 8S) -8 - [{(1R) -1- (3,5- bis - (trifluoromethyl) phenyl) - ethoxy} - methyl] -8-phenyl-1, 7-diazaspiro [4.5] decan-2-one

Compound Description: This compound, designated as Formula I in its respective paper, represents a 7-diazaspiro[4.5]decan-2-one derivative. It is formulated into pharmaceutical preparations, potentially for use as a 5HT-3 receptor antagonist, possibly in conjunction with corticosteroids. []

Relevance: Despite structural differences from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, this compound exhibits a related diazaspiro[4.5]decane core, emphasizing the pharmacological relevance of this structural motif. []

Derivatives of 1,3,8-triazaspiro (4.5) decan-4-one

Compound Description: This broad class encompasses a variety of molecules derived from the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, exploring diverse substitutions at various positions. These compounds were investigated for their potential as neurokinin receptor antagonists. []

Relevance: These derivatives share the triazaspiro[4.5]decane core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, albeit with one fewer nitrogen atom in the spirocycle. The exploration of various substituents highlights the adaptability of this scaffold for modulating biological activity and targeting specific receptors. []

4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound (compound 5 in its respective paper) served as a precursor for synthesizing various fused spiroheterocyclic systems with potential antimicrobial activities. []

1,8-dimethyl-8,9-epoxy-4-Spiro[4.5]decan-7-one

Compound Description: This compound represents a spiro[4.5]decane derivative featuring an epoxy group at the 8 and 9 positions and a methyl substitution at the 1 and 8 positions. It was identified as a constituent of Zingiber officinale (ginger) extract, alongside other bioactive compounds, through GC-MS analysis. []

Relevance: This compound exemplifies the presence of the spiro[4.5]decane framework in natural products, highlighting its relevance beyond synthetic chemistry. Though structurally diverse from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, it underscores the significance of this scaffold across various chemical spaces. []

N-methylspiroperidol

Compound Description: This compound (compound 4 in its respective paper) acts as a dopamine receptor antagonist. It was labeled with fluorine-18 (18F) for in vivo positron emission tomography (PET) imaging studies to investigate dopamine receptor distribution in the brain. []

Relevance: N-methylspiroperidol shares the spiro[4.5]decane core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, although it incorporates a butyrophenone moiety instead of the tetraaza- system. This structural similarity, along with its use in PET imaging, underscores the importance of the spiro[4.5]decane system in medicinal chemistry and neuroscience research. []

3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones, 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.5]-nonan-1-ones, and 3-aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones

Compound Description: These four groups of compounds were synthesized via the Reformatsky reaction using methyl 1-bromocyclohexane- or 1-bromocyclopentane-1-carboxylates with different aromatic aldehyde phenyl- and benzoylhydrazones. [, ]

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Compound Description: This compound is another product of the Reformatsky reaction, specifically employing furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate. [, ]

Relevance: While not directly analogous to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one in terms of ring substituents, this compound shares the spiro[4.5]decane framework. It emphasizes the versatility of the Reformatsky reaction in constructing diverse spirocyclic compounds from readily available starting materials. [, ]

p-Aminophenethylspiperone (NAPS)

Compound Description: This compound serves as a high-affinity and selective D2-dopamine receptor antagonist. []

Relevance: NAPS features a spiperone moiety linked to a p-aminophenethyl group. The spiperone moiety is structurally related to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, as it shares the 1,3,8-triazaspiro[4.5]decan-4-one core. This structural similarity highlights the significance of the spiro[4.5]decane system in medicinal chemistry and its application in targeting dopamine receptors. []

8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

Compound Description: This compound functions as a potent and selective non-peptide agonist for the CC-chemokine receptor CCR8. It demonstrates high efficacy in mediating chemotaxis, inositol phosphate accumulation, and calcium release, similar to the endogenous agonist CCL1. []

Relevance: LMD-009 shares the 1,3,8-triazaspiro[4.5]decan-4-one core structure with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, differing in the substituents attached to this core structure. This highlights the versatility of this specific spirocyclic scaffold for developing molecules with diverse biological activities. []

3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a)

Compound Description: This compound acts as a potent and selective non-peptide antagonist for the tachykinin NK2 receptor. It exhibits high affinity for NK2 receptors and potent antagonist activity against bronchoconstriction induced by NK2 receptor agonists. []

Relevance: This compound, while structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, features a spiro[4.5]decane core, highlighting the relevance of this structural motif in medicinal chemistry and its application in targeting various receptors. []

1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is a key intermediate in the synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D2-dopamine receptor antagonist. []

Relevance: 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is structurally similar to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, as it shares the 1,3,8-triazaspiro[4.5]decan-4-one core but lacks an additional nitrogen atom at the 2-position. This structural similarity highlights the significance of the spiro[4.5]decane system in medicinal chemistry. []

8-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is a synthetic intermediate known as spiperone ketal. It is structurally related to spiperone, a potent dopamine receptor antagonist. []

Relevance: 8-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one shares the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, highlighting the importance of this core structure in medicinal chemistry and its use in developing compounds with potential therapeutic applications. []

Properties

CAS Number

132611-56-4

Product Name

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

IUPAC Name

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one

Molecular Formula

C12H16N4O

Molecular Weight

232.287

InChI

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17)

InChI Key

CNGQABRIJWLZJG-UHFFFAOYSA-N

SMILES

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.